![molecular formula C11H9IN2O2S B5916150 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916150.png)
5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as HMB-45, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a synthetic compound that is commonly used in laboratory experiments for its ability to inhibit the growth of cancer cells.
Mécanisme D'action
5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone works by inhibiting the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. Thioredoxin reductase is essential for the growth and survival of cancer cells, and inhibition of this enzyme leads to the accumulation of reactive oxygen species and ultimately, cell death. 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of using 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its solubility in water. It is highly insoluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. One area of research is the development of 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone analogues that have improved solubility and potency. Another area of research is the investigation of the combination of 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone with other anti-cancer agents to enhance its effectiveness. Additionally, the mechanism of action of 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone needs to be further elucidated to better understand its anti-cancer properties. Overall, 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is a promising compound for cancer therapy and warrants further investigation.
Méthodes De Synthèse
5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction between 4-hydroxy-3-iodobenzaldehyde and thiosemicarbazide to form a Schiff base. The Schiff base is then reacted with methyl isothiocyanate to form the desired compound, 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied in scientific research due to its ability to inhibit the growth of cancer cells. It has been shown to be effective against a variety of cancer types, including breast, lung, and prostate cancer. 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone works by inhibiting the enzyme thioredoxin reductase, which is essential for the growth and survival of cancer cells. In addition to its anti-cancer properties, 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to have anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O2S/c1-14-10(16)8(13-11(14)17)5-6-2-3-9(15)7(12)4-6/h2-5,15H,1H3,(H,13,17)/b8-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHCNHRNQUZASY-YVMONPNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)I)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)O)I)/NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.